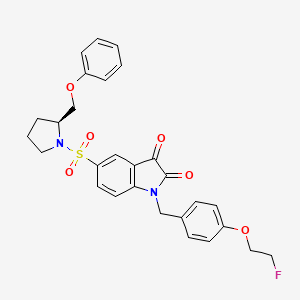
caesalpinin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caesalpinin C is a tetracyclic diterpenoid isolated from the seed kernels of Caesalpinia crista that has been found to exhibit antimalarial activity. It has a role as a metabolite and an antimalarial. It is an acetate ester, a cyclic ether, a tertiary alcohol and a tetracyclic diterpenoid.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Actions
- Caesalpinin M2 , a compound related to caesalpinin C, shows promise as a selective glucocorticoid receptor modulator with anti-inflammatory potential. In vitro and in vivo studies demonstrate its ability to inhibit proinflammatory cytokines and attenuate colitis in mice without causing side effects typical of dexamethasone treatment (Xiang et al., 2018).
Therapeutic Potential in PCOS
- Caesalpinia bonduc seeds, containing active compounds like caesalpinin, exhibit anti-diabetic, anti-hyperlipidemic, anti-cancer, anti-pyretic, and anti-oxidant properties. These properties, particularly its anti-androgenic and anti-estrogenic potential, may be beneficial in regulating hyperandrogenism in Poly Cystic Ovary Syndrome (PCOS) (Kandasamy & Balasundaram, 2021).
Inhibitory Activities on PDE and NF-κB Expression
- New cassane-type diterpenoids, including compounds related to caesalpinin C, isolated from Caesalpinia bonduc have shown inhibitory effects on phosphodiesterase and nuclear factor-kappa B (NF-κB) expression, suggesting their potential as anti-inflammatory agents (Liu et al., 2020).
Cytotoxic Constituents for Cancer Treatment
- The seeds of Caesalpinia sappan contain cassane-type diterpenoids with cytotoxic activity against various cancer cells, indicating their potential use in cancer treatment. These compounds include phanginins, which show effective inhibition against certain cancer cell lines (Tran et al., 2015).
Antimalarial Activity
- Cassane- and norcassane-type diterpenes from Caesalpinia crista exhibit significant inhibitory effects on Plasmodium falciparum growth in vitro, suggesting their potential as antimalarial agents (Linn et al., 2005).
Phytochemical Screening and Antioxidant Activity
- Caesalpinia bonduc has been studied for its phytochemical components and antioxidant activity. Different parts of the plant exhibit varying levels of total flavonoid and phenolic content, with leaf extracts showing the highest antioxidant activity, relevant for various health applications (Sembiring et al., 2017).
Cardiovascular Effects
- The aqueous extract from Caesalpinia ferrea stem barks has shown cardiovascular effects in rats, including hypotension and tachycardia, mediated by ATP-sensitive potassium channels. These findings indicate its potential in treating cardiovascular disorders (Menezes et al., 2007).
Antibacterial Studies
- Extracts from Caesalpinia bonducella seeds demonstrate antibacterial activities, particularly against strains like Proteus mirabilis and Pseudomonas aeruginosa, highlighting their potential as natural antibacterial agents (Navanit, 2017).
Eigenschaften
Produktname |
caesalpinin C |
|---|---|
Molekularformel |
C24H32O6 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
[(1S,3R,4aR,6aR,11aS,11bS)-1-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-7-methylidene-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-3-yl] acetate |
InChI |
InChI=1S/C24H32O6/c1-13-16-7-9-24(27)22(4,5)20(29-14(2)25)12-21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,16,18,20-21,27H,1,7,9,11-12H2,2-6H3/t16-,18-,20+,21-,23-,24+/m0/s1 |
InChI-Schlüssel |
MYVHVFGKOZGBLW-RAMHWAOYSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@H](C([C@]2([C@]1([C@H]3CC4=C(C=CO4)C(=C)[C@@H]3CC2)C)O)(C)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1CC(C2(C3CC4=C(C=CO4)C(=C)C3CCC2(C1(C)C)O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[4-Propyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1251417.png)
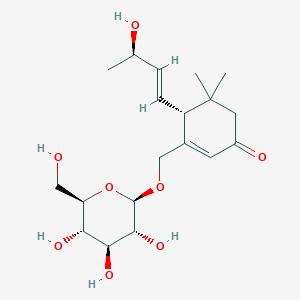
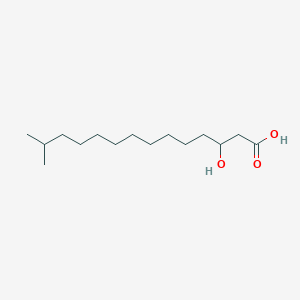
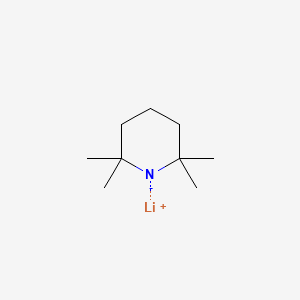

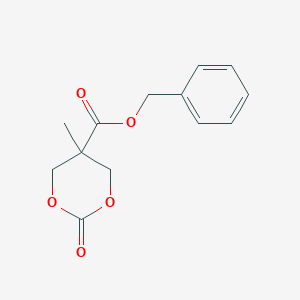
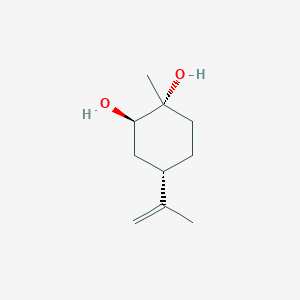
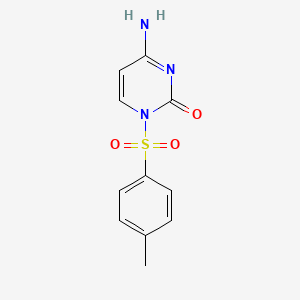
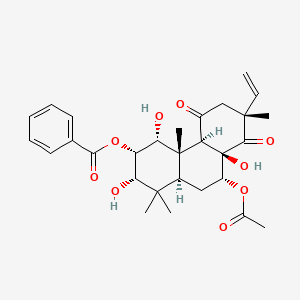
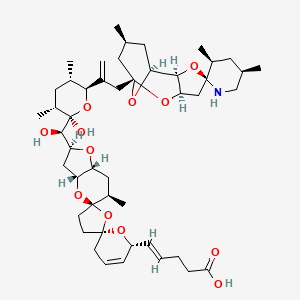
![(2r,3ar,6r,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6,7-Dihydroxyhexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1251436.png)


